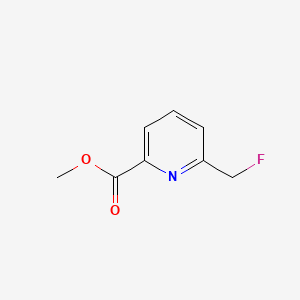

Methyl 6-(fluoromethyl)picolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 6-(fluoromethyl)picolinate” is a chemical compound with the CAS Number: 1209248-98-5 . Its molecular weight is 169.16 and its IUPAC name is methyl 6-(fluoromethyl)-2-pyridinecarboxylate . It is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 6-(fluoromethyl)picolinate” is 1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-(fluoromethyl)picolinate” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Fluorination and Arylation

- A study by Lee & Chi (1999) discusses a two-step method for preparing (fluoromethyl)pyridyl-substituted amines, involving fluoride ion displacement and arylation of the amine by chloropicoline. This method is efficient for preparing various aryl-substituted amine compounds labeled with fluorine-18 (Lee & Chi, 1999).

Complex Formation with Metal Cations

- Anderegg (1960) studied the complexes of anions of picolinic acid and its derivatives, including 6-methyl-picolinic acid, with 15 metal cations, offering insights into complex formation and metal interaction (Anderegg, 1960).

Mitsunobu Reaction and Hydrolysis

- Sammakia & Jacobs (1999) researched the use of picolinic acid and 6-methyl picolinic acid in the Mitsunobu reaction. The resulting esters from this reaction can be cleaved under neutral conditions using copper acetate in methanol (Sammakia & Jacobs, 1999).

Catalytic Systems and CO2 Activation

- Zhang et al. (2021) reported that a borane-trimethylamine complex, including 6-amino-2-picoline, can act as an efficient reducing agent for methylation and formylation of amines with CO2. This showcases its potential in catalytic systems and CO2 activation (Zhang, Zhang, & Gao, 2021).

Crystal Structures and Hydrogen Bonding

- A study by Pevec et al. (2011) on fluorotitanates with methyl-substituted pyridines, including 6-methylpicolinate, focused on crystal structures and hydrogen bonding, highlighting the structural aspects of these compounds (Pevec, Tekavec, & Demšar, 2011).

Fluorination of Methyl Pyridines

- Plevey, Rendell, & Tatlow (1982) explored the fluorination of methyl pyridines, including the generation of various polyfluoro-4-picolines, providing insight into fluorination processes (Plevey, Rendell, & Tatlow, 1982).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 6-(fluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNMRGFPSHLQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(fluoromethyl)picolinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)